"Methyl N-Boc-2-pyrrolecarboxylate" properties and structure
"Methyl N-Boc-2-pyrrolecarboxylate" properties and structure
An In-Depth Technical Guide to Methyl N-Boc-2-pyrrolecarboxylate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Methyl N-Boc-2-pyrrolecarboxylate, also known as 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate, represents a quintessential example of a highly versatile and strategically valuable heterocyclic building block. Its structure incorporates two key features that render it indispensable for the synthesis of complex molecular architectures:
-
An N-Boc Protected Pyrrole Ring: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the pyrrole nitrogen. This protection is crucial for several reasons. It enhances the compound's stability and modulates the reactivity of the pyrrole ring, preventing unwanted side reactions and allowing for precise, regioselective functionalization at other positions.[1][2] The Boc group is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under mild acidic conditions, offering a reliable deprotection strategy.[2]
-
A C2-Methyl Ester: The methyl ester at the 2-position of the pyrrole ring provides a versatile chemical handle. This functional group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides via coupling reactions, reduced to an alcohol, or participate in various other transformations, enabling the elaboration of diverse molecular scaffolds.
This guide provides an in-depth analysis of Methyl N-Boc-2-pyrrolecarboxylate, detailing its physicochemical properties, a field-proven synthesis protocol, its characteristic reactivity, and its applications as a precursor to high-value compounds in drug discovery and beyond.
Molecular Structure and Physicochemical Properties
The rational design of synthetic routes and the development of robust experimental protocols begin with a thorough understanding of a compound's fundamental properties.
Structure:
Data Summary Table:
All quantitative data for Methyl N-Boc-2-pyrrolecarboxylate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 1-(tert-Butyl) 2-methyl pyrrole-1,2-dicarboxylate | N/A |
| Synonyms | Methyl N-Boc-2-pyrrolecarboxylate | |
| CAS Number | 294659-30-6 | |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Appearance | Liquid | |
| Density | 1.0466 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4848 | |
| Storage Class | 12 - Non-Combustible Liquids |
Synthesis Protocol: N-Boc Protection of Methyl 2-pyrrolecarboxylate
The most direct and common synthesis of the title compound involves the N-protection of its readily available precursor, Methyl 2-pyrrolecarboxylate. The following protocol is a self-validating system, designed for high yield and purity.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 2-pyrrolecarboxylate is a stable, crystalline solid that can be purchased or synthesized.[3]
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[2]
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice as it is an aprotic solvent that readily dissolves both the starting material and reagents without interfering with the reaction.
-
Workup: The aqueous workup is designed to remove the DMAP catalyst and any water-soluble byproducts. The subsequent extraction isolates the product into an organic solvent from which it can be easily purified.
Experimental Workflow Diagram:
Caption: Synthesis workflow for Methyl N-Boc-2-pyrrolecarboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-pyrrolecarboxylate (1.0 eq), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), and anhydrous tetrahydrofuran (THF, approx. 0.2 M). Stir the solution until all solids have dissolved.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. To this solution, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of anhydrous THF dropwise over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Methyl N-Boc-2-pyrrolecarboxylate as a liquid.
Reactivity and Synthetic Utility
The synthetic value of Methyl N-Boc-2-pyrrolecarboxylate stems from the orthogonal reactivity of its functional groups.
-
N-Boc Deprotection: The Boc group can be efficiently removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature, regenerating the N-H pyrrole.
-
Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture. This acid is a key intermediate for amide bond formation.
-
Amide Coupling: Following hydrolysis, the resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a diverse library of pyrrole-2-carboxamides. These amides are prevalent in biologically active molecules.[4]
-
Directed Ortho-Metalation: While the Boc group is electron-withdrawing and deactivates the ring to electrophilic aromatic substitution, it can direct lithiation to the C5 position, allowing for subsequent reaction with electrophiles.
Logical Reactivity Diagram:
Caption: Key chemical transformations of the title compound.
Applications in Drug Development and Research
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[5] Methyl N-Boc-2-pyrrolecarboxylate serves as a critical starting material for accessing complex derivatives within this class.
-
Antitubercular Agents: Pyrrole-2-carboxamides have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein involved in the transport of mycolic acids for the bacterial cell wall.[4] The synthesis of these inhibitors often begins with a scaffold like Methyl N-Boc-2-pyrrolecarboxylate, which is first hydrolyzed and then coupled with various amines to explore structure-activity relationships (SAR).[4]
-
Anticancer Compounds: The pyrrole framework is integral to many natural products and synthetic molecules with cytotoxic activity against cancer cell lines. The ability to functionalize both the nitrogen and the C2 position allows for the creation of libraries of compounds for high-throughput screening.
-
Neuroprotective Agents: Pyrrole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[5] The scaffold can be elaborated to target enzymes like acetylcholinesterase or to act as antioxidants.[5]
Safety, Handling, and Storage
As a laboratory chemical, Methyl N-Boc-2-pyrrolecarboxylate should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The precursor, Methyl 2-pyrrolecarboxylate, is classified as a skin and eye irritant and may cause respiratory irritation.[3][6] Similar precautions should be taken for the N-Boc derivative.
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a non-combustible liquid. Keep away from strong acids and oxidizing agents.
Conclusion
Methyl N-Boc-2-pyrrolecarboxylate is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its combination of a stable, yet readily cleavable, N-protecting group and a versatile C2-ester handle provides a reliable and flexible platform for the synthesis of complex pyrrole-containing targets. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers in drug development and materials science to leverage this building block to its full potential, accelerating the discovery of novel and impactful molecules.
References
-
PubChem. Methyl pyrrole-2-carboxylate. [Link]
-
Gali, V., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Wang, B., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Bouling Chemical Co., Limited. N-Boc-2-Methylpyrrole. [Link]
-
DrugBank Online. N-T-Boc-2,5-Dihydropyrrole. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-pyrrolecarboxylate 97 1193-62-0 [sigmaaldrich.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930 - PubChem [pubchem.ncbi.nlm.nih.gov]
